molecular formula C16H25N3O6S2 B2544078 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-89-6

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

货号: B2544078
CAS 编号: 2034375-89-6
分子量: 419.51
InChI 键: VDVVOKMEROQASI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group, which is further substituted with an N,N-dimethylpiperidine moiety. The benzodioxine and piperidine moieties may enhance metabolic stability and bioavailability compared to simpler sulfonamides .

属性

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVOKMEROQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency and yield of the process .

化学反应分析

Types of Reactions

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学研究应用

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxine-Sulfonamide Motifs

(a) N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
  • Key Differences :
    • Replaces the N,N-dimethylpiperidine group with a piperazine ring bearing a 4-fluorophenyl substituent.
    • Incorporates a furyl-ethyl linker instead of a methylene bridge.
  • Implications :
    • The fluorophenyl group may enhance lipophilicity and CNS penetration, while the furyl moiety could influence binding to aromatic receptors.
    • Piperazine vs. piperidine: Piperazine’s additional nitrogen may alter basicity and hydrogen-bonding capacity .
(b) N-(1-(2-(Dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide ()
  • Key Differences: Contains a pyrrolopyridine core instead of benzodioxine.
  • Implications :
    • Pyrrolopyridine systems are associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to benzodioxine derivatives .

Analogues with Piperidine-Sulfonamide Scaffolds

(a) 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide ()
  • Key Differences :
    • Lacks the benzodioxine system but includes a dihydropyridine core with nitroaryl substituents.
    • Contains carboxamide groups instead of a sulfonamide.
  • Implications :
    • Nitro groups may confer redox activity or toxicity, limiting therapeutic utility compared to sulfonamides.
    • Dihydropyridine structures are classically associated with calcium channel modulation, indicating distinct pharmacological targets .
Table 1: Comparative Pharmacological Profiles
Compound Core Structure Key Functional Groups Reported Activity References
Target Compound Benzodioxine-sulfonamide N,N-dimethylpiperidine Hypothetical: Enzyme inhibition
N-{2-[4-(4-Fluorophenyl)piperazinyl]-... Benzodioxine-sulfonamide Piperazine, fluorophenyl, furyl Antimicrobial (speculative)
4-(4-(Dimethylamino)phenyl)-... Dihydropyridine Nitroaryl, carboxamide Calcium channel modulation
  • Metabolic Stability :
    • Benzodioxine derivatives (e.g., ) often exhibit improved metabolic stability due to electron-rich aromatic systems resisting oxidation .
    • Piperidine-containing compounds may undergo N-demethylation, a common metabolic pathway affecting half-life .

生物活性

The compound 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride , which are reacted in an aqueous alkaline medium.
  • Formation of Intermediate : The reaction yields an intermediate sulfonamide, which is then treated with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures.

Synthesis Overview

StepReactantsConditionsProducts
12,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Methylbenzenesulfonyl chlorideAqueous alkaline mediumN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2Intermediate + 2-Bromo-N-(un/substituted-phenyl)acetamidesDMF with LiH as activatorThis compound

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of various sulfonamide derivatives including our compound of interest. The focus has been primarily on their effects against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. The synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase. For instance:
    • The IC50 values for selected derivatives were reported as follows:
      • 7i : 86.31 ± 0.11 μM
      • 7k : 81.12 ± 0.13 μM
      • Reference standard (Acarbose): 37.38 ± 0.12 μM .

Therapeutic Implications

The findings suggest that these compounds, including This compound , could serve as potential therapeutic agents for conditions such as Type 2 diabetes mellitus (T2DM). Their moderate inhibitory activity indicates a possible role in managing postprandial hyperglycemia.

Case Studies

Several case studies have highlighted the biological relevance of similar sulfonamide compounds:

  • Anti-Diabetic Agents : In a study focusing on the synthesis of N-(un/substituted-phenyl)acetamides as anti-diabetic agents, compounds demonstrated varying degrees of α-glucosidase inhibition, reinforcing the therapeutic potential of benzodioxine derivatives in diabetes management .
  • Antimicrobial Properties : Other studies have indicated that related sulfonamide derivatives exhibit antimicrobial properties, suggesting a broader spectrum of biological activity that could be explored further .

Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)
Acarboseα-glucosidase Inhibitor37.38 ± 0.12
Compound 7iα-glucosidase Inhibitor86.31 ± 0.11
Compound 7kα-glucosidase Inhibitor81.12 ± 0.13

常见问题

Basic: What are the optimized synthetic routes for this compound, and how can researchers validate reaction efficiency?

Methodological Answer:
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under alkaline conditions (e.g., aqueous Na₂CO₃ at pH 9–10). A key intermediate is formed via nucleophilic substitution, followed by alkylation or amidation steps to introduce the piperidine-sulfonamide moiety . To validate efficiency:

  • Monitor reaction progress using HPLC (as described in ) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6).
  • Use TLC or LC-MS to confirm intermediate formation.
  • Optimize yields by adjusting stoichiometry of sulfonyl chloride derivatives (e.g., 4-methylbenzenesulfonyl chloride) and reaction time (3–4 hours at RT) .

Basic: How can researchers structurally characterize this compound and confirm purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H-NMR : Identify aromatic protons (δ 6.8–7.2 ppm for benzodioxin), sulfonamide NH (δ ~5.5 ppm), and piperidine methyl groups (δ ~2.2–2.8 ppm) .
    • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C₁₃H₁₈N₂O₄S) with <1% deviation .
  • HPLC Purity : Ensure ≥95% purity using a C18 column with UV detection at 254 nm .

Advanced: What computational methods are recommended to predict binding interactions with acetylcholinesterase or α-glucosidase?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to analyze electron distribution in the benzodioxin ring, which may influence π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Advanced: How should researchers resolve contradictions in reported inhibitory activity across assays?

Methodological Answer:

  • Assay Standardization :
    • For acetylcholinesterase, use Ellman’s method (DTNB reagent) with donepezil as a positive control .
    • For α-glucosidase, employ PNPG (p-nitrophenyl glucopyranoside) hydrolysis at pH 6.8 .
  • Control for Solubility : Test compounds in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference.
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates, addressing outliers via Grubbs’ test .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide) prepared by emulsion-solvent evaporation .

Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification : Implement HPLC-SFC (supercritical fluid chromatography) for greener, high-throughput purification .
  • Process Analytical Technology (PAT) : Monitor reaction kinetics in real-time using FTIR probes .

Advanced: How can researchers leverage cheminformatics to identify structurally analogous compounds with enhanced activity?

Methodological Answer:

  • QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data .
  • Scaffold Hopping : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) using Reaxys or SciFinder .
  • Library Design : Generate derivatives via combinatorial chemistry, focusing on varying sulfonamide substituents .

Basic: What safety protocols are essential for handling sulfonamide intermediates?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Management : Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal .
  • Stability Testing : Store intermediates at –20°C under argon to prevent hydrolysis .

Advanced: How do structural modifications impact metabolic stability in hepatic microsomes?

Methodological Answer:

  • In Vitro Assays : Incubate compounds with human liver microsomes (HLM) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use HRMS to detect phase I metabolites (e.g., hydroxylation at the benzodioxin methyl group) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: What experimental designs minimize variability in enzyme inhibition assays?

Methodological Answer:

  • DoE (Design of Experiments) : Apply Box-Behnken designs to optimize pH, temperature, and substrate concentration .
  • Internal Standards : Spike assays with deuterated analogs (e.g., d₃-acetylthiocholine) to normalize signal drift .
  • Blind Analysis : Assign replicates to different researchers to reduce operator bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。